molecular formula C10H15BClNO2 B2941106 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 1437051-68-7

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No. B2941106
CAS RN: 1437051-68-7
M. Wt: 227.5
InChI Key: CJXQHFNCLQKHJA-UHFFFAOYSA-N
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Description

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a chemical compound with the CAS Number: 117098-93-8 and a molecular weight of 185.42 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar boron-based compounds has been reported in the literature . For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The linear formula of this compound is C7H9BClNO2 . The InChI Code is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride are not available, similar boron-based compounds have been involved in various chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . Its pKa, solubility, and other physical and chemical properties would need to be determined experimentally or predicted using appropriate computational methods.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . This compound, along with others in its class, could be further studied for their potential applications in medicine, particularly as anticancer agents targeting tumor hypoxia .

properties

IUPAC Name

(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2.ClH/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10;/h3-5,13H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQHFNCLQKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Synthesis routes and methods

Procedure details

To a solution of crude compound tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (47.4 mmol) in methanol (150 mL) was added HCl (50 mL, 94.8 mmol). The reaction mixture was stirred for 16 h at rt. The solvent was removed to give compound 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (7.3 g; yield 67% over 4 steps). MS: m/z=192.1 (M+1, ESI+).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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